1-((5-Bromo-4-phenoxypyridin-3-yl)sulfonyl)-4-methylpiperazine
CAS No.: 1352530-42-7
Cat. No.: VC15865273
Molecular Formula: C16H18BrN3O3S
Molecular Weight: 412.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1352530-42-7 |
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Molecular Formula | C16H18BrN3O3S |
Molecular Weight | 412.3 g/mol |
IUPAC Name | 1-(5-bromo-4-phenoxypyridin-3-yl)sulfonyl-4-methylpiperazine |
Standard InChI | InChI=1S/C16H18BrN3O3S/c1-19-7-9-20(10-8-19)24(21,22)15-12-18-11-14(17)16(15)23-13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3 |
Standard InChI Key | YAOJKVFAZZASEC-UHFFFAOYSA-N |
Canonical SMILES | CN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2OC3=CC=CC=C3)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1-((5-Bromo-4-phenoxypyridin-3-yl)sulfonyl)-4-methylpiperazine has the molecular formula C₁₆H₁₈BrN₃O₃S and a molecular weight of 412.3 g/mol . Its IUPAC name, 1-(5-bromo-4-phenoxypyridin-3-yl)sulfonyl-4-methylpiperazine, reflects the integration of three key components:
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A pyridine ring substituted at the 3-position with a sulfonyl group, at the 4-position with a phenoxy group, and at the 5-position with a bromine atom.
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A 4-methylpiperazine moiety linked via the sulfonyl group.
The canonical SMILES notation, CN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2OC3=CC=CC=C3)Br, provides a linear representation of its structure, emphasizing the connectivity between the pyridine, phenoxy, and piperazine subunits .
Table 1: Key Molecular Properties
Property | Value |
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CAS No. | 1352530-42-7 |
Molecular Formula | C₁₆H₁₈BrN₃O₃S |
Molecular Weight | 412.3 g/mol |
IUPAC Name | 1-(5-bromo-4-phenoxypyridin-3-yl)sulfonyl-4-methylpiperazine |
SMILES | CN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2OC3=CC=CC=C3)Br |
Structural Analogues and Pharmacophoric Elements
The sulfonamide group (-SO₂NH-) and piperazine ring are recurrent pharmacophores in drug design. For instance, sildenafil citrate (Viagra), a well-known phosphodiesterase 5 (PDE5) inhibitor, incorporates a sulfonylpiperazine moiety critical for its activity . Similarly, antiviral agents featuring sulfonylated heterocycles, such as 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives, highlight the role of sulfonamide linkages in modulating biological targets . The bromophenoxy group in 1-((5-Bromo-4-phenoxypyridin-3-yl)sulfonyl)-4-methylpiperazine may confer unique electronic and steric properties, potentially influencing receptor binding or metabolic stability.
Synthetic Considerations and Methodological Gaps
Analytical Characterization
Post-synthesis, structural confirmation would rely on techniques such as:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and integration ratios.
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High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight and isotopic patterns.
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X-ray Crystallography: For definitive stereochemical assignment, though crystalline yields may be low due to the compound’s complexity .
Pharmacokinetic Predictions
The compound’s logP (estimated via computational tools) and solubility profile would dictate its bioavailability. The methylpiperazine group may enhance water solubility, while the bromophenoxy moiety could increase lipophilicity, balancing membrane permeability and metabolic stability. In silico ADME (Absorption, Distribution, Metabolism, Excretion) modeling would be essential to predict oral bioavailability and hepatic clearance.
Future Directions and Research Priorities
Synthesis Optimization
Developing a scalable, high-yield synthesis route is paramount. Exploring microwave-assisted synthesis or flow chemistry could address challenges in regioselectivity and reaction times. Additionally, generating analogs with varied substituents (e.g., replacing bromine with chlorine or methyl groups) would facilitate structure-activity relationship (SAR) studies .
Biological Screening
Priority assays should include:
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Enzyme inhibition panels: Testing against PDE isoforms, viral proteases, and kinases.
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Cellular cytotoxicity assays: Establishing safety profiles using cell lines (e.g., HEK293, HepG2).
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Antiviral efficacy studies: Evaluating replication inhibition in models of influenza, herpesviruses, or coronaviruses .
In Silico Modeling
Molecular docking and dynamics simulations could predict binding modes to targets like PDE5 or SARS-CoV-2 main protease. Comparative analyses with sildenafil or remdesivir might reveal shared interaction motifs, guiding lead optimization .
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